Comparative Molecular Weight and Lipophilicity as Foundational Differentiators
Without direct bioassay data, computational parameters provide the only quantifiable differentiation. 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate has a higher molecular weight and calculated LogP compared to simpler analogs, which impacts membrane permeability and overall pharmacokinetic behavior.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 262.69 g/mol ; cLogP = 2.62 (predicted by ALOGPS) |
| Comparator Or Baseline | Ethyl 2-chloropyridine-3-carboxylate (CAS 1452-94-4); MW = 185.61 g/mol [1]; cLogP = 1.73 (predicted) |
| Quantified Difference | ΔMW = +77.08 g/mol; ΔcLogP = +0.89 |
| Conditions | In silico prediction using ALOGPS 2.1 software. |
Why This Matters
The increased molecular weight and lipophilicity of the target compound can significantly alter a drug candidate's oral bioavailability and blood-brain barrier penetration, making it distinct from lower molecular weight analogs.
- [1] TCI America. 2-Chloronicotinic Acid Ethyl Ester (CAS 1452-94-4). Product page. View Source
